[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chloroacetyl group is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrolidine ring may also interact with various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
- [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
- [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Uniqueness
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to its bromo, iodo, and fluoro counterparts.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBBAKWNPKVPY-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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